Methyl 3-(methoxyamino)butanoate

Physicochemical property Lipophilicity Drug design

Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8) is a β‑amino acid methyl ester derivative featuring a methoxyamino group on the β‑carbon. With a molecular formula of C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol , this compound serves as a versatile small‑molecule scaffold and a non‑natural amino acid building block for the synthesis of more complex molecules.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 1481836-13-8
Cat. No. B2634197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(methoxyamino)butanoate
CAS1481836-13-8
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCC(CC(=O)OC)NOC
InChIInChI=1S/C6H13NO3/c1-5(7-10-3)4-6(8)9-2/h5,7H,4H2,1-3H3
InChIKeyKJKSLJKIWKNZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8): A Versatile N‑Methoxy β‑Amino Ester Building Block for Life Science Research


Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8) is a β‑amino acid methyl ester derivative featuring a methoxyamino group on the β‑carbon . With a molecular formula of C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol , this compound serves as a versatile small‑molecule scaffold and a non‑natural amino acid building block for the synthesis of more complex molecules . It is supplied as a liquid with a purity of ≥95% and is intended exclusively for research and development purposes .

Why Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8) Cannot Be Interchanged with Common β‑Amino Esters or Keto‑Esters


Methyl 3‑(methoxyamino)butanoate is not interchangeable with structurally similar β‑amino esters (e.g., methyl 3‑aminobutanoate) or β‑keto esters (e.g., methyl 3‑oxobutanoate) due to its unique methoxyamino (–NH–OCH₃) moiety . This functional group imparts a distinct balance of polarity and lipophilicity, as reflected by its measured logP (0.089) and TPSA (47.56 Ų) , which differ substantially from analogs such as methyl 3‑aminobutanoate (logP ≈ –0.5) and methyl 3‑hydroxybutanoate (logP ≈ –0.07) [1][2]. Furthermore, the methoxyamino group alters hydrogen‑bonding capacity, chemical reactivity, and metabolic stability, making simple substitution without re‑validation of downstream synthetic steps or biological activity infeasible .

Quantitative Differentiation of Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8) Against Closest Structural Analogs


LogP (Lipophilicity) Comparison: Methyl 3-(methoxyamino)butanoate vs. Methyl 3-Aminobutanoate and Methyl 3-Hydroxybutanoate

Methyl 3‑(methoxyamino)butanoate exhibits a measured logP value of 0.089 , placing it between the more polar methyl 3‑aminobutanoate (XLogP3 = –0.5) [1] and the moderately lipophilic methyl 3‑hydroxybutanoate (logP ≈ –0.07) [2]. This intermediate lipophilicity can influence membrane permeability and bioavailability in ways that neither comparator can replicate.

Physicochemical property Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) as a Differentiator for Permeability and Oral Bioavailability

The TPSA of Methyl 3‑(methoxyamino)butanoate is 47.56 Ų . This value is intermediate between methyl 3‑aminobutanoate (TPSA = 52.32 Ų) and methyl 3‑hydroxybutanoate (TPSA = 46.53 Ų) [1], indicating a distinct balance of polarity that may influence passive membrane permeability and oral bioavailability.

Physicochemical property TPSA Oral bioavailability Membrane permeability

Stereochemical Configuration: Racemic Mixture Offers Flexibility vs. Enantiopure Analogs

Methyl 3‑(methoxyamino)butanoate is supplied as a racemic mixture (no stereochemical annotation provided) , in contrast to many β‑amino acid esters that are available only as single enantiomers (e.g., (R)‑methyl 3‑aminobutanoate or (S)‑methyl 3‑hydroxybutanoate). This racemic nature provides a flexible starting point for synthetic routes where stereochemistry will be introduced later or where the final product is achiral.

Stereochemistry Chirality Building block Medicinal chemistry

Molecular Weight as a Scaffold Selection Criterion: Methyl 3-(methoxyamino)butanoate vs. Heavier Analogs

With a molecular weight of 147.17 g/mol , Methyl 3‑(methoxyamino)butanoate is lighter than many functionalized β‑amino ester derivatives (e.g., methyl (3S)‑3‑amino‑4‑methoxybutanoate, MW = 261.20 g/mol) , positioning it as a more fragment‑like scaffold suitable for fragment‑based drug discovery (FBDD) campaigns where lower molecular weight is advantageous.

Molecular weight Scaffold selection Fragment-based drug discovery

Recommended Research and Industrial Applications for Methyl 3-(methoxyamino)butanoate (CAS 1481836-13-8)


Building Block for β‑Amino Acid‑Containing Peptidomimetics and Non‑Natural Peptides

Methyl 3‑(methoxyamino)butanoate serves as a versatile β‑amino ester building block for the synthesis of peptidomimetics and non‑natural peptides. Its methoxyamino group introduces a unique hydrogen‑bonding pattern and alters backbone conformation compared to natural α‑amino acids, enabling the exploration of structure‑activity relationships in peptide‑based therapeutics . The compound's measured logP (0.089) and TPSA (47.56 Ų) [1] provide a balanced physicochemical profile suitable for incorporation into peptide scaffolds without excessive hydrophilicity or lipophilicity.

Fragment‑Based Drug Discovery (FBDD) and Lead Generation

With a molecular weight of 147.17 g/mol , Methyl 3‑(methoxyamino)butanoate falls within the optimal range for fragment‑based screening (MW < 200 Da). Its intermediate logP and TPSA values [1] make it an attractive fragment hit for targets where balanced polarity is desired. The racemic nature of the compound simplifies initial screening logistics, as researchers can evaluate the mixture without immediate concern for stereochemical purity.

Synthesis of N‑Methoxy‑Substituted Heterocycles and Bioisosteres

The methoxyamino group (–NH–OCH₃) present in Methyl 3‑(methoxyamino)butanoate is a valuable synthon for constructing N‑methoxy‑substituted heterocycles, which are common bioisosteres in medicinal chemistry . The ester functionality allows for further derivatization, such as amidation or reduction, to generate diverse compound libraries. The compound's predicted safety classification (GHS07) and storage conditions (4°C) are consistent with standard laboratory handling protocols for research‑grade chemicals.

Physicochemical Property Studies and ADME Modeling

Given its well‑characterized physicochemical properties (logP = 0.089, TPSA = 47.56 Ų, MW = 147.17 g/mol) , Methyl 3‑(methoxyamino)butanoate can be used as a calibration standard or reference compound in computational ADME models and experimental permeability assays. Its distinct profile relative to common β‑amino esters (e.g., methyl 3‑aminobutanoate) [1] provides a useful benchmark for evaluating the impact of the methoxyamino substituent on drug‑like properties.

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